molecular formula C20H18ClN3OS3 B432043 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone CAS No. 578759-74-7

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No.: B432043
CAS No.: 578759-74-7
M. Wt: 448g/mol
InChI Key: DLHDQXHHULDOCF-UHFFFAOYSA-N
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Description

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves multiple steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is converted to the corresponding sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: The sulfonyl chloride reacts with 3,4-dihydroisoquinoline to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the cleavage of the sulfur-sulfur bond, forming simpler thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Various amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Simpler thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of certain bacteria and viruses makes it a candidate for further study in the development of new antibiotics and antiviral drugs.

Medicine

In medicinal chemistry, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, making it a potential candidate for chemotherapy.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves its interaction with various molecular targets. The thiadiazole ring is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. Additionally, the compound may interact with DNA, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Uniqueness

Compared to similar compounds, 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

578759-74-7

Molecular Formula

C20H18ClN3OS3

Molecular Weight

448g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C20H18ClN3OS3/c21-17-7-5-14(6-8-17)12-26-19-22-23-20(28-19)27-13-18(25)24-10-9-15-3-1-2-4-16(15)11-24/h1-8H,9-13H2

InChI Key

DLHDQXHHULDOCF-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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